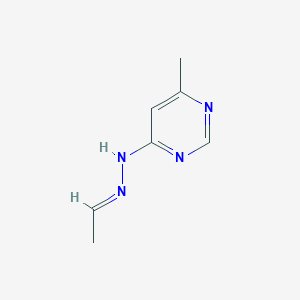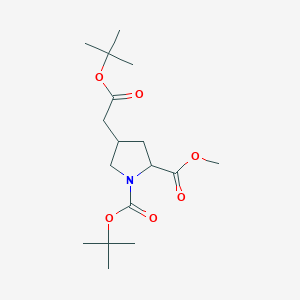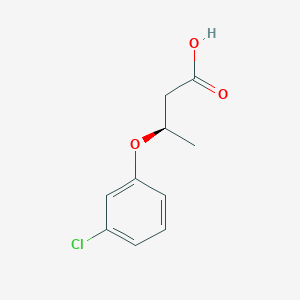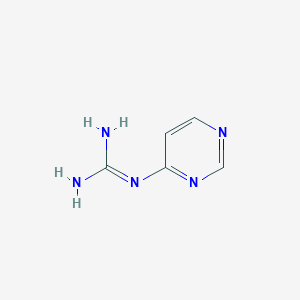
1-(Pyrimidin-4-yl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrimidin-4-yl)guanidine is a compound that features a pyrimidine ring substituted with a guanidine group at the 4-position. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The guanidine group is a highly basic functional group that can form multiple hydrogen bonds, making it a versatile moiety in drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyrimidin-4-yl)guanidine can be synthesized through various methods. One common approach involves the reaction of pyrimidine-4-carboxylic acid with a guanidine derivative under acidic or basic conditions. Another method includes the use of cyanamides that react with derivatized amines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions and polymer-supported guanidylation are some of the advanced techniques employed in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrimidin-4-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrimidines .
Wissenschaftliche Forschungsanwendungen
1-(Pyrimidin-4-yl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its anticancer, antimicrobial, and antihypertensive properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(Pyrimidin-4-yl)guanidine involves its interaction with molecular targets such as protein kinases. The guanidine group forms hydrogen bonds with amino acid residues in the active site of the enzyme, inhibiting its activity. This inhibition can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine derivatives: Such as uracil, cytosine, and thymine.
Guanidine derivatives: Including aminoguanidine and methylguanidine.
Uniqueness: 1-(Pyrimidin-4-yl)guanidine is unique due to its combination of a pyrimidine ring and a guanidine group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a variety of reactions and interact with multiple biological targets, making it a valuable compound in drug discovery and development .
Eigenschaften
Molekularformel |
C5H7N5 |
|---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
2-pyrimidin-4-ylguanidine |
InChI |
InChI=1S/C5H7N5/c6-5(7)10-4-1-2-8-3-9-4/h1-3H,(H4,6,7,8,9,10) |
InChI-Schlüssel |
DBARKKBUJYFCGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CN=C1N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


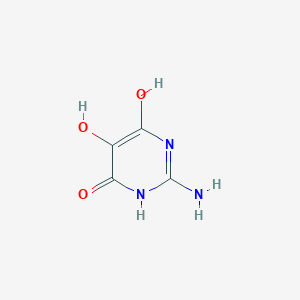
![8-(Benzyloxy)-1-hydrazinyl[1,2,4]triazino[4,5-a]indole](/img/structure/B13098926.png)

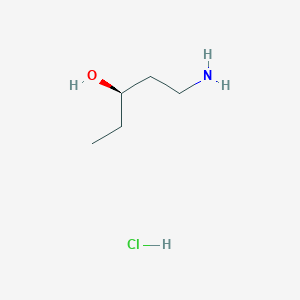
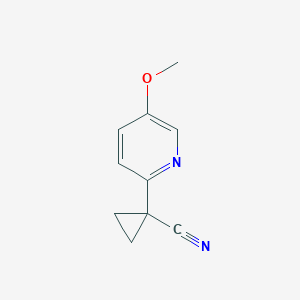
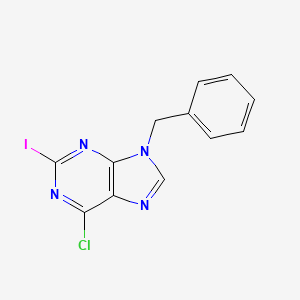
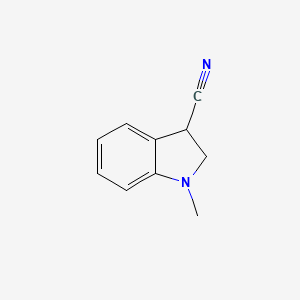

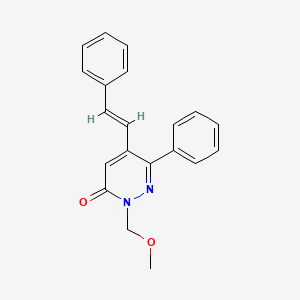
![5-(3-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13098990.png)
